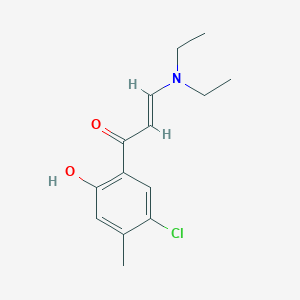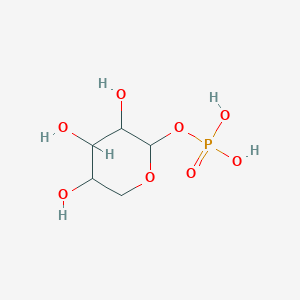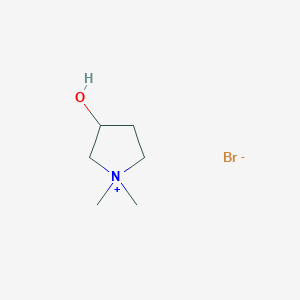![molecular formula C12H15K7O32S7 B12322609 Heptapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)-3,5-disulfonatooxyoxan-4-yl] sulfate](/img/structure/B12322609.png)
Heptapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)-3,5-disulfonatooxyoxan-4-yl] sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of heptapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)-3,5-disulfonatooxyoxan-4-yl] sulfate involves the sulfonation of sucrose. The process typically includes the following steps:
Sulfonation: Sucrose is treated with sulfur trioxide or chlorosulfonic acid to introduce sulfate groups.
Neutralization: The resulting sulfonated sucrose is neutralized with potassium hydroxide to form the potassium salt
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
Heptapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)-3,5-disulfonatooxyoxan-4-yl] sulfate primarily undergoes:
Substitution Reactions: The sulfate groups can be substituted with other functional groups under specific conditions.
Hydrolysis: In aqueous solutions, the compound can hydrolyze to release sulfate ions.
Common Reagents and Conditions
Reagents: Sulfur trioxide, chlorosulfonic acid, potassium hydroxide.
Conditions: Controlled temperature and pH to ensure selective sulfonation and neutralization.
Major Products
The major products of these reactions include various sulfonated derivatives of sucrose and potassium sulfate .
Wissenschaftliche Forschungsanwendungen
Heptapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)-3,5-disulfonatooxyoxan-4-yl] sulfate has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the drug sucralfate.
Biology: Investigated for its potential role in biological systems due to its high sulfate content.
Medicine: Utilized in the formulation of sucralfate, a medication used to treat ulcers.
Industry: Employed in various industrial processes that require highly sulfonated compounds.
Wirkmechanismus
The mechanism of action of heptapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)-3,5-disulfonatooxyoxan-4-yl] sulfate involves its interaction with biological molecules through its sulfate groups. These groups can form strong ionic bonds with positively charged sites on proteins and other macromolecules, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sucrose Hexasulfate Potassium Salt: Another highly sulfonated sucrose derivative with six sulfate groups.
Beta-Cyclodextrin Tetradecakis (hydrogen sulfate): A cyclodextrin derivative with multiple sulfate groups.
Uniqueness
Heptapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)-3,5-disulfonatooxyoxan-4-yl] sulfate is unique due to its high degree of sulfonation, which imparts distinct chemical properties such as high solubility in water and strong ionic interactions .
Eigenschaften
Molekularformel |
C12H15K7O32S7 |
|---|---|
Molekulargewicht |
1169.4 g/mol |
IUPAC-Name |
heptapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)-3,5-disulfonatooxyoxan-4-yl] sulfate |
InChI |
InChI=1S/C12H22O32S7.7K/c13-1-4-6(40-47(20,21)22)8(42-49(26,27)28)9(43-50(29,30)31)11(37-4)39-12(3-36-46(17,18)19)10(44-51(32,33)34)7(41-48(23,24)25)5(38-12)2-35-45(14,15)16;;;;;;;/h4-11,13H,1-3H2,(H,14,15,16)(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28)(H,29,30,31)(H,32,33,34);;;;;;;/q;7*+1/p-7 |
InChI-Schlüssel |
QRADSVFOARSADG-UHFFFAOYSA-G |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


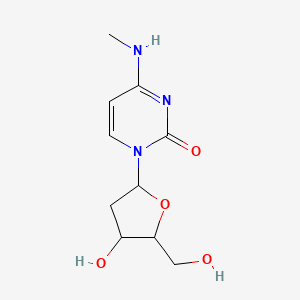
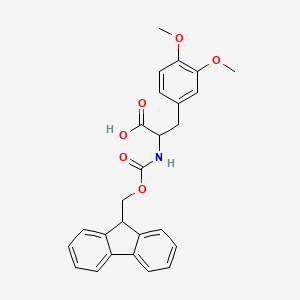

![1,6-Dimethyl-1H-furo[3,2-b]imidazo[4,5-e]pyridin-2-amine](/img/structure/B12322549.png)
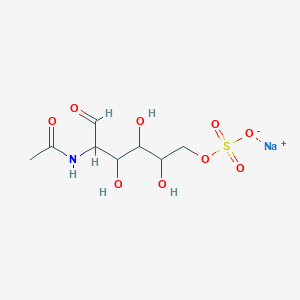
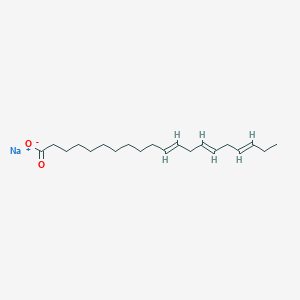
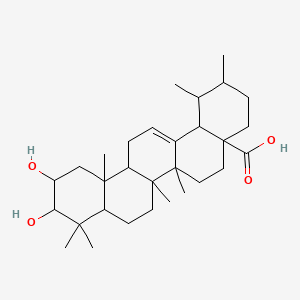
![4-R-8-Hydro-9-[bis(trimethylsiloxy)methylsilyl]limonene](/img/structure/B12322575.png)
![2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B12322578.png)
